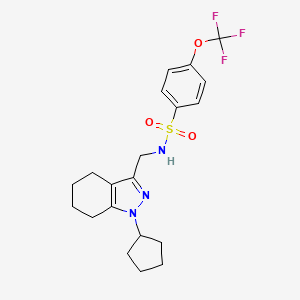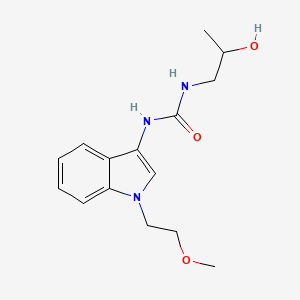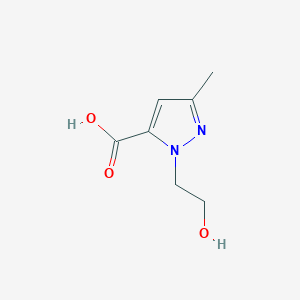
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” were not found, pyrazole derivatives are often synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, specific structural data for “1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” was not found .
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can vary widely depending on the specific compound and conditions. For example, PETases, an esterase class of enzymes, catalyze the breakdown of polyethylene terephthalate (PET) plastic to monomeric mono-2-hydroxyethyl terephthalate (MHET) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, density, and reactivity. These properties can be influenced by the compound’s molecular structure and the presence of functional groups .
Aplicaciones Científicas De Investigación
Hyaluronic Acid Hydrogels in Biomedicine
Hyaluronic acid (HA) hydrogels are a standout among natural polysaccharides due to their distinct features. These hydrogels offer exceptional biocompatibility, making them a top choice for biomedical purposes. Key points include:
- Applications : HA-based hydrogels find use in tissue engineering, drug distribution, wound recovery, ophthalmology, and cartilage repair .
Smart Hydrogels for Controlled Drug Delivery
HEMPC can be incorporated into smart hydrogels for drug delivery. These hydrogels respond to environmental cues (e.g., pH, temperature) and release drugs in a controlled manner. Key points include:
Metal Coordination Complexes
HEMPC can form coordination complexes with metal ions. These complexes have applications in catalysis, sensors, and materials science. Key points include:
Photodynamic Therapy (PDT) Agents
HEMPC derivatives can serve as PDT agents for cancer treatment. Key points include:
Antioxidant Properties
HEMPC exhibits antioxidant activity, protecting cells from oxidative stress. Key points include:
Supramolecular Chemistry and Host-Guest Interactions
HEMPC can participate in supramolecular assemblies and host-guest interactions. Key points include:
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This can involve binding to specific receptors, inhibiting enzymes, or modulating cellular processes. The specific mechanism of action for “1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” was not found .
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-4-6(7(11)12)9(8-5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKYHSZFJQNCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

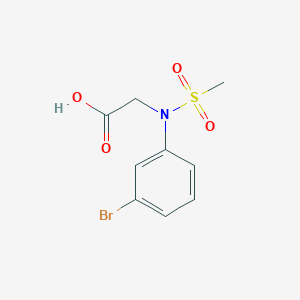
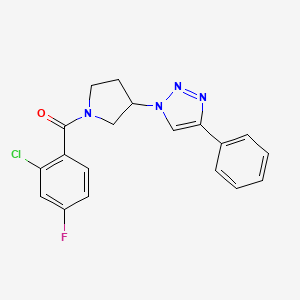

![tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate](/img/structure/B2777808.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2777810.png)

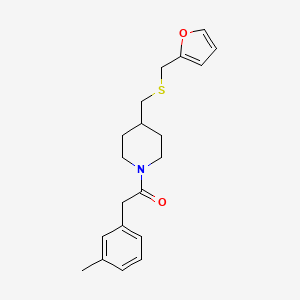
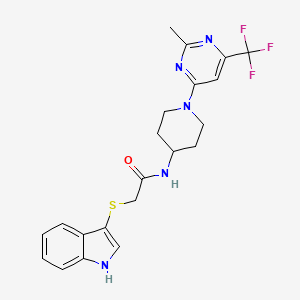
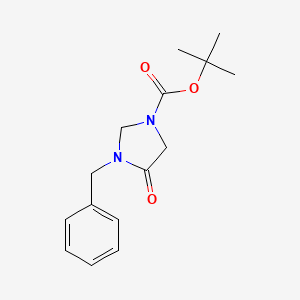
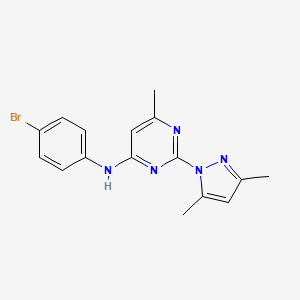
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2777822.png)
